2,2-Dimethylbut-3-yn-1-ol
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Overview
Description
2,2-Dimethylbut-3-yn-1-ol is an organic compound with the molecular formula C6H10O. It is a light yellow liquid at room temperature and is known for its unique structure, which includes a hydroxyl group (-OH) attached to a butyne backbone with two methyl groups at the second carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylbut-3-yn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a base or Lewis acid catalyst.
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2-Dimethylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethylbut-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: Similar structure but with a different position of the hydroxyl group.
3-Butyn-1-ol: Lacks the two methyl groups at the second carbon position.
2,2-Dimethyl-3-butyn-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,2-Dimethylbut-3-yn-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both the hydroxyl group and the triple bond makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-dimethylbut-3-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(2,3)5-7/h1,7H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFXMRZBDPZSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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